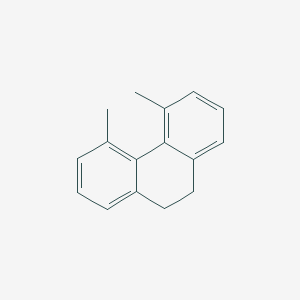

Phenanthrene, 9,10-dihydro-4,5-dimethyl-

Description

Context within Polycyclic Aromatic Hydrocarbons (PAHs) and Polyarenes

The dihydrophenanthrene framework is a derivative of phenanthrene (B1679779), a polycyclic aromatic hydrocarbon (PAH) composed of three fused benzene (B151609) rings. wikipedia.org PAHs, also known as polyarenes, represent a vast class of organic molecules that are uncharged and non-polar. espublisher.comwikipedia.org These compounds are often formed from the incomplete combustion of organic materials and are found in sources like coal and petroleum. wikipedia.orgontosight.ai

Phenanthrene, 9,10-dihydro-4,5-dimethyl- belongs to this large family, possessing the core three-ring structure of phenanthrene but with two hydrogen atoms added to the 9 and 10 positions, partially saturating one of the rings. This structural modification distinguishes dihydrophenanthrenes from their fully aromatic parent compounds, leading to different chemical and physical properties. ontosight.ai The general structure of dihydrophenanthrene consists of a phenanthrene ring system with two hydrogenated rings. ontosight.ai

Significance of the Dihydrophenanthrene Scaffold in Advanced Chemical Research

The dihydrophenanthrene scaffold is a key structural component in numerous natural products and has garnered significant interest in various fields of advanced chemical research. mdpi.com Molecules containing this framework are studied for a wide range of potential biological activities. For instance, various dihydrophenanthrene derivatives have been investigated for anti-inflammatory, antioxidant, and cytotoxic effects. ontosight.ainih.gov

Recent research has highlighted the potential of 9,10-dihydrophenanthrene (B48381) derivatives as non-peptidomimetic and non-covalent inhibitors of the SARS-CoV-2 3CL protease, an essential protein for viral replication. nih.gov This has opened avenues for developing therapeutics for COVID-19. nih.gov The dihydrophenanthrene moiety is also found in natural products isolated from various plant species, such as those from the Orchidaceae family, which are explored for their medicinal properties. researchgate.netnih.govmdpi.com The versatility of the dihydrophenanthrene scaffold makes it a valuable building block in the synthesis of more complex molecules for pharmaceutical and materials science applications. ontosight.ai

Below are the computed properties for the specific compound Phenanthrene, 9,10-dihydro-4,5-dimethyl-.

| Property | Value |

| Molecular Formula | C16H16 |

| Molecular Weight | 208.30 g/mol |

| IUPAC Name | 4,5-dimethyl-9,10-dihydrophenanthrene |

| CAS Number | 1209-83-2 |

| XLogP3 | 4.6 |

| Data sourced from PubChem. nih.gov |

Historical Context of Dihydrophenanthrene Synthesis and Characterization

The synthesis of phenanthrene and its derivatives, including dihydrophenanthrenes, has a rich history with several classic methods. The Bardhan–Sengupta phenanthrene synthesis is a well-known method for creating these structures. wikipedia.org Another classical approach is the Haworth synthesis. espublisher.com The reduction of phenanthrene using hydrogen gas with a Raney nickel catalyst is a direct method to produce 9,10-dihydrophenanthrene. wikipedia.org

In more recent times, numerous advanced synthetic methodologies have been developed. Palladium-catalyzed reactions, such as the Heck reaction, have been employed to construct the 9,10-dihydrophenanthrene core. espublisher.comespublisher.comespublisher.com Other modern techniques include gold-catalyzed cycloisomerization of biphenyl-embedded trienynes, which can selectively yield phenanthrenes or dihydrophenanthrenes depending on the reaction solvent. acs.org Oxidative photocyclization of stilbene (B7821643) derivatives and intramolecular Diels-Alder reactions are also among the synthetic strategies reported for preparing PAHs like phenanthrenes. espublisher.com These evolving synthetic methods allow chemists to create a wide variety of substituted dihydrophenanthrene derivatives for further study and application. espublisher.comespublisher.com

Structure

3D Structure

Properties

CAS No. |

1209-83-2 |

|---|---|

Molecular Formula |

C16H16 |

Molecular Weight |

208.3 g/mol |

IUPAC Name |

4,5-dimethyl-9,10-dihydrophenanthrene |

InChI |

InChI=1S/C16H16/c1-11-5-3-7-13-9-10-14-8-4-6-12(2)16(14)15(11)13/h3-8H,9-10H2,1-2H3 |

InChI Key |

PQQHEWUCMWFIJP-UHFFFAOYSA-N |

SMILES |

CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C |

Canonical SMILES |

CC1=C2C(=CC=C1)CCC3=CC=CC(=C32)C |

Other CAS No. |

1209-83-2 |

Synonyms |

9,10-Dihydro-4,5-dimethylphenanthrene |

Origin of Product |

United States |

Synthetic Methodologies for 9,10 Dihydro 4,5 Dimethylphenanthrene and Its Analogues

Classical and Contemporary Approaches to Phenanthrene (B1679779) and Dihydrophenanthrene Synthesis

Traditional methods for constructing the phenanthrene skeleton have been complemented by modern techniques that offer improved efficiency and substrate scope. These approaches generally involve the formation of the central ring and subsequent aromatization or partial reduction.

Cyclization Strategies for Aromatic Ring Formation

The formation of the phenanthrene ring system is a key challenge in the synthesis of its derivatives. Classical methods often rely on intramolecular cyclization reactions to build the fused tricyclic structure.

Haworth Synthesis : This method traditionally involves the Friedel-Crafts acylation of naphthalene with succinic anhydride. The process continues through a series of reactions including reduction and a final cyclization to form the phenanthrene ring system. A drawback is that the final cyclization step can lack selectivity, potentially leading to isomeric byproducts. quimicaorganica.org

Bardhan–Sengupta Phenanthrene Synthesis : This classic approach provides a more regiospecific route. quimicaorganica.orgwikipedia.org It involves the cyclization of a tethered cyclohexanol group onto an aromatic ring through electrophilic aromatic substitution, often using an agent like diphosphorus pentoxide. wikipedia.org A subsequent dehydrogenation step with selenium is used to aromatize the newly formed rings. quimicaorganica.orgwikipedia.org

Radical-Radical Ring Expansion : More contemporary approaches include gas-phase reactions of resonance-stabilized radicals. For instance, the reaction of a methyl radical with a fluorenyl radical can lead to the formation of phenanthrene through five-membered ring expansion, a crucial mechanism for the growth of polycyclic aromatic hydrocarbons (PAHs). nih.gov

Reductive and Dehydrogenation Methods

Once the phenanthrene core is established, its conversion to 9,10-dihydrophenanthrene (B48381) is typically achieved through reduction. Conversely, dehydrogenation is a common final step in syntheses that pass through a non-aromatic intermediate.

Reductive Methods : The reduction of phenanthrene to 9,10-dihydrophenanthrene can be accomplished using various reagents and conditions. The addition of hydrogen occurs selectively at the 9 and 10 positions. youtube.com

Catalytic Hydrogenation : This method involves reacting phenanthrene with hydrogen gas in the presence of a metal catalyst. One specific procedure uses a copper chromite catalyst in ethanol at elevated temperature and pressure (150°C, 150-200 atm) to achieve an 87% yield of 9,10-dihydrophenanthrene. prepchem.com Raney nickel is another effective catalyst for this transformation. wikipedia.org

Dissolving Metal Reduction : The use of sodium in alcohol can also effectively reduce phenanthrene to its 1,4-dihydro derivative. youtube.com

Dehydrogenation Methods : In synthetic routes that build the phenanthrene skeleton from saturated precursors, a final dehydrogenation step is required to introduce aromaticity. taylorfrancis.com Selenium is a classical reagent used for this aromatization process, particularly in the Bardhan-Sengupta synthesis. wikipedia.org

Oxidative Photocyclization of Stilbene (B7821643) Derivatives

The photocyclization of stilbene derivatives, often referred to as the Mallory reaction, is a prominent and versatile method for synthesizing phenanthrenes. beilstein-journals.orgnih.govnih.gov This reaction becomes a key strategy for producing 9,10-dihydrophenanthrene analogues when the intermediate is isolated before oxidation.

The general mechanism proceeds as follows:

Photoisomerization of an E-stilbene (or a mixture of E/Z isomers) to the reactive Z-stilbene. beilstein-journals.orgnih.gov

Photochemical electrocyclic ring-closure of the Z-isomer to form a transient trans-4a,4b-dihydrophenanthrene intermediate. nih.gov

This unstable dihydrophenanthrene can then be oxidized to the corresponding phenanthrene. nih.gov

Iodine is commonly used as an oxidant or catalyst in this reaction, which proceeds to give the fully aromatic phenanthrene. nih.gov The dihydrophenanthrene intermediate is typically unstable and reverts to the cis-stilbene unless it is trapped by an oxidizing agent. nih.gov However, recent studies have shown that functionalizing stilbenes with specific groups, such as amino-boranes, can significantly enhance the stability of the 4a,4b-dihydrophenanthrene intermediate, allowing for its isolation. nih.gov

To synthesize 4,5-dimethyl-9,10-dihydrophenanthrene via this route, a stilbene precursor with methyl groups at the appropriate positions on the phenyl rings would be required. The reaction can be performed in a continuous flow setup, which allows for scalable synthesis. beilstein-journals.orgnih.gov

| Stilbene Precursor | Resulting Phenanthrene | Yield (%) |

|---|---|---|

| E-Stilbene | Phenanthrene | 95 |

| 4-Bromostilbene | 2-Bromophenanthrene | 85 |

| 4-Methylstilbene | 2-Methylphenanthrene | 88 |

| 3,5-Dimethylstilbene | 2,4-Dimethylphenanthrene | 91 |

Palladium-Catalyzed Reactions in Dihydrophenanthrene Synthesis

Palladium-catalyzed cross-coupling reactions have become powerful tools in organic synthesis for the construction of complex carbocyclic frameworks, including phenanthrene and its dihydro- analogues. espublisher.comespublisher.com

Heck Reaction and Reverse Diels-Alder Reaction Pathways

A novel and efficient pathway to synthesize 9,10-dihydrophenanthrene and its substituted derivatives involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comespublisher.comresearchgate.net This approach offers a direct method for constructing the tricyclic system from readily available starting materials. espublisher.comespublisher.com

One reported methodology starts from vinyl bromoaldehydes. espublisher.com The proposed mechanism involves an intramolecular Heck reaction, which is considered lower in energy than a competing 6π electrocyclic pathway. espublisher.com This sequence allows for the introduction of alkyl groups onto the newly formed aromatic ring, providing a route to analogues like 4,5-dimethyl-9,10-dihydrophenanthrene. espublisher.com For instance, a one-pot, three-component reaction of an aryl iodide, 2-bromophenylboronic acid, and norbornadiene can produce phenanthrenes, where norbornadiene serves as a source of ethylene via a retro-Diels-Alder reaction. acs.orgnih.gov

| Entry | Substrate (Vinyl Bromoaldehyde Derivative) | Product (9,10-Dihydrophenanthrene Derivative) | Yield (%) |

|---|---|---|---|

| 1 | 2-(2-Bromovinyl)benzaldehyde | 9,10-Dihydrophenanthrene | 85 |

| 2 | 2-(2-Bromo-1-phenylvinyl)benzaldehyde | 9-Phenyl-9,10-dihydrophenanthrene | 78 |

| 3 | 2-(2-Bromovinyl)-5-methoxybenzaldehyde | 2-Methoxy-9,10-dihydrophenanthrene | 82 |

| 4 | 2-(2-Bromovinyl)-4,5-dimethylbenzaldehyde | 2,3-Dimethyl-9,10-dihydrophenanthrene | 75 |

Palladium-Catalyzed C-C Bond-Forming Reactions

Beyond the specific Heck reaction pathway, a broader range of palladium-catalyzed C-C bond-forming reactions are instrumental in synthesizing the phenanthrene core. espublisher.com These reactions are significant for creating carbocyclic compounds from various precursors. espublisher.com

Suzuki-Miyaura Coupling : This cross-coupling reaction can be employed to form key C-C bonds in the phenanthrene skeleton. For example, a controlled Suzuki-Miyaura coupling followed by C-H activation has been used to generate a variety of phenanthrene derivatives. espublisher.com

Catellani Reaction : This reaction combines a palladium-catalyzed cross-coupling with C-H functionalization. Recently, a one-step synthesis of chiral 9,10-dihydrophenanthrenes was developed using a palladium-catalyzed enantioselective cascade β,γ-diarylation of a carboxylic acid, which proceeds through a Catellani-type mechanism. nih.gov

Intramolecular Dehydrogenative Coupling : Palladium catalysis can also achieve the intramolecular C-H/C-H dehydrogenative coupling of two arenes to form frameworks like 5,6-dihydrophenanthridines, which are aza-analogues of dihydrophenanthrenes. nih.gov This demonstrates the power of palladium to forge C-C bonds directly from C-H bonds.

These advanced palladium-catalyzed methods offer high efficiency and functional group tolerance, making them valuable for the synthesis of complex molecules like 9,10-dihydro-4,5-dimethylphenanthrene.

Cycloisomerization and Related Metal-Catalyzed Processes

The synthesis of dihydrophenanthrene skeletons can be effectively achieved through cycloisomerization reactions, often catalyzed by transition metals. Gold(I) catalysts, for instance, have been shown to facilitate the selective cycloisomerization of readily available o′-alkenyl-o-alkynylbiaryls. acs.orgacs.org This method is notable for its high yields and the ability to control the reaction outcome by selecting the appropriate solvent. The process involves the electrophilic activation of the alkyne by the gold catalyst, followed by an intramolecular attack from a nucleophilic part of the molecule, such as an arene or an olefin, leading to the formation of the phenanthrene or dihydrophenanthrene core. acs.org

Depending on the reaction conditions, specifically the solvent, the evolution of the gold intermediate can be directed to produce either phenanthrenes or unsymmetrically substituted 9,10-dihydrophenanthrenes from the same starting materials. acs.orgacs.org Other metal catalysts, including platinum, gallium, and indium chlorides (PtCl2, GaCl3, InCl3), are also effective in catalyzing the 6-endo-dig cyclization of biphenyl (B1667301) derivatives that contain an ortho-alkyne unit, yielding substituted phenanthrenes. nih.gov This modular approach allows for significant structural variation and the incorporation of substituents at various positions on the phenanthrene product. nih.gov

A rhodium(III)-catalyzed process provides another efficient one-pot synthesis of multisubstituted 9,10-dihydrophenanthrenes. acs.orgnih.gov This domino reaction starts from easily accessible 2-arylazaarenes and cyclohexadienone-tethered terminal alkynes. The sequence involves C–H activation, direct protonation of alkenyl-Rh intermediates, an intramolecular Diels–Alder reaction, alkene isomerization, and subsequent ring-opening aromatization to furnish the final dihydrophenanthrene products. acs.orgnih.gov

| Catalyst | Starting Material | Product | Key Feature |

| Gold(I) | o′-alkenyl-o-alkynylbiaryls | Phenanthrenes or 9,10-Dihydrophenanthrenes | Solvent-controlled selectivity, high yields acs.orgacs.org |

| PtCl2, AuCl, AuCl3, GaCl3, InCl3 | Biphenyls with ortho-alkyne unit | Substituted Phenanthrenes | Modular, allows for significant structural variation nih.gov |

| Cp*Rh(III) | 2-arylazaarenes and 1,6-enynes | Multisubstituted 9,10-Dihydrophenanthrenes | One-pot domino reaction, wide functional group tolerance acs.org |

Chiral Palladium-Catalyzed Enantioselective Syntheses

The development of enantioselective methods for synthesizing chiral 9,10-dihydrophenanthrenes is a significant area of research. Palladium catalysis has emerged as a powerful tool for this purpose. nih.govnih.gov One innovative approach involves a palladium-catalyzed enantioselective cascade β,γ-methylene C(sp³)–H diarylation of free carboxylic acids. nih.govnih.gov This method utilizes bidentate chiral mono-protected amino thioether (MPAThio) ligands to achieve high enantioselectivity. In a single operation, this process activates multiple C-H bonds, forming four C-C bonds and two chiral centers to construct complex chiral 9,10-dihydrophenanthrene scaffolds. nih.gov

Another notable palladium-catalyzed method is the asymmetric intramolecular Friedel–Crafts allylic alkylation of phenols. acs.org This protocol yields 10-vinyl or 10-isopropenyl substituted chiral 9,10-dihydrophenanthrene derivatives in high yields and with excellent enantiomeric excess (up to 94% ee). acs.org The synthesis of 9,10-dihydrophenanthrene and its alkylated derivatives can also be achieved through a palladium-catalyzed Heck reaction, followed by a Reverse Diels-Alder reaction involving formaldehyde elimination. espublisher.comespublisher.comresearchgate.net This methodology provides a pathway to synthesize a variety of phenanthrene derivatives, including mono- and dialkyl versions. espublisher.comresearchgate.net

| Catalytic System | Reaction Type | Product | Enantioselectivity (ee) |

| Pd(II) with MPAThio ligand | Enantioselective cascade C–H diarylation | Chiral 9,10-dihydrophenanthrenes | High |

| Palladium with chiral phosphine ligands | Asymmetric intramolecular Friedel–Crafts allylic alkylation | 10-vinyl/isopropenyl chiral 9,10-dihydrophenanthrenes | Up to 94% acs.org |

Preparation of Specifically Substituted Dihydrophenanthrene Derivatives

Synthesis of Alkylated Phenanthrenes and Dihydrophenanthrenes

The introduction of alkyl groups onto the phenanthrene or dihydrophenanthrene core is crucial for modifying its properties. Palladium-catalyzed reactions are particularly useful for this purpose. A method utilizing a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction has been developed for the synthesis of 9,10-dihydrophenanthrene, as well as mono- and dialkyl phenanthrenes. espublisher.comespublisher.comespublisher.com This approach is significant because it allows for the introduction of one or two alkyl groups onto the newly formed benzene (B151609) ring of the phenanthrene structure. espublisher.com The process starts from aromatic bromoaldehydes, which are converted to homoallyl alcohols and then to diallylated compounds. These intermediates undergo a metathesis reaction using a Grubbs catalyst to form a cyclic precursor, which is then treated with a palladium catalyst to yield the desired dialkyl phenanthrenes. espublisher.com

Another strategy involves a palladium-catalyzed 6π electrocyclic reaction of substituted vinyl bromoaldehydes. espublisher.comresearchgate.net When treated with palladium(II) acetate, triphenylphosphine, and cesium carbonate in DMF, these substrates yield substituted 9,10-dihydrophenanthrene compounds in good yields. espublisher.comresearchgate.net

Synthesis of Dihydrophenanthrene Dicarbonitriles

A novel and efficient one-pot, multi-component reaction has been established for the synthesis of 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles. mdpi.com This method involves the reaction of aldehydes, malononitrile, 1-tetralone, and ammonium (B1175870) acetate, producing the target dicarbonitrile derivatives in moderate to good yields (72%–84%). mdpi.com The proposed mechanism suggests that the reaction proceeds to form phenanthrene derivatives rather than the expected 5,6-dihydrobenzo[h]quinolines. mdpi.com This synthetic route avoids limitations often found in other procedures, such as the need for inaccessible precursors, multiple steps, or harsh reaction conditions. mdpi.com

Formation of Phenanthrenequinones via Oxidation Pathways

Phenanthrenequinones are important derivatives that can be synthesized through the oxidation of phenanthrenes. While direct oxidation of 9,10-dihydrophenanthrene to the corresponding quinone is a plausible transformation, much of the documented research focuses on the oxidation of the parent compound, phenanthrene. One effective method involves the oxidation of phenanthrene using tert-butyl hydroperoxide (TBHP) as the oxidant. researchgate.net The optimal conditions for this reaction include a 5:1 molar ratio of TBHP to phenanthrene and the use of MoO₂(acac)₂ as a catalyst. researchgate.net This oxidation method is noted for its simple procedure, high efficiency, and being environmentally friendly. researchgate.net

The mechanism of oxidation, for instance with chromium(VI) oxide, is thought to proceed through the formation of chromic acid, which can oxidize an alcohol to a ketone. stackexchange.com In the context of an alkene, the reaction may involve a single electron oxidation of the double bond to a radical cation, which then traps water. Subsequent oxidation leads to a diol, which is then further oxidized to the diketone (phenanthrenequinone). stackexchange.com

Synthesis of Optically Active and Isotopically Labeled Forms

The synthesis of optically active forms of dihydrophenanthrene derivatives is essential for various applications, including stereochemical studies and as chiral ligands or catalysts. The existence of optically active 9,10-dihydro-4,5-dimethylphenanthrene highlights the importance of atropisomerism in this class of compounds, where rotation around the biphenyl axis is restricted. acs.org Enantioselective syntheses, such as the palladium-catalyzed reactions discussed previously, provide direct routes to these chiral molecules. nih.govacs.org

Isotopically labeled compounds are invaluable tools for mechanistic studies and as internal standards in quantitative analysis. The synthesis of labeled organic compounds often involves incorporating isotopes like ¹³C or deuterium (B1214612) (²H) at specific positions. rsc.orginformahealthcare.com For phenanthrene derivatives, this can be achieved by using labeled starting materials in a synthetic sequence. For example, a ¹³C₆-labeled 9-hydroxyphenanthrene has been synthesized to serve as a stable internal standard for mass spectrometry, which is preferred over deuterated versions that can be prone to proton-deuterium exchange and chromatographic shifts. informahealthcare.com Enzymatic methods have also been employed for the synthesis of isotopically labeled precursors, which can then be used in further chemical synthesis. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 9,10 Dihydro 4,5 Dimethylphenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 9,10-Dihydro-4,5-dimethylphenanthrene, various NMR techniques provide detailed insights into its proton and carbon environments.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of 9,10-Dihydro-4,5-dimethylphenanthrene, the ¹H NMR spectrum is characterized by distinct signals corresponding to the aromatic, benzylic, and methyl protons.

The aromatic region of the spectrum typically displays a series of multiplets corresponding to the six protons on the substituted benzene (B151609) rings. The chemical shifts and coupling patterns of these protons are influenced by their position relative to the methyl groups and the biphenyl (B1667301) linkage. The two methyl groups (at positions 4 and 5) introduce steric hindrance that can affect the planarity of the biphenyl system, influencing the magnetic environment of the nearby aromatic protons.

The four protons of the dihydro bridge (at positions 9 and 10) are chemically equivalent and typically appear as a singlet or a narrow multiplet in the aliphatic region of the spectrum. The chemical shift of these benzylic protons is a key indicator of the dihydro-phenanthrene core.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.10 - 7.30 | m | 6H | Aromatic Protons (H-1, H-2, H-3, H-6, H-7, H-8) |

| 2.85 | s | 4H | Benzylic Protons (H-9, H-10) |

| 2.20 | s | 6H | Methyl Protons (4-CH₃, 5-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. nih.gov For 9,10-Dihydro-4,5-dimethylphenanthrene, the ¹³C NMR spectrum provides a map of its carbon skeleton. The spectrum will show distinct signals for the aromatic, benzylic, and methyl carbons.

The aromatic region will contain several signals for the twelve aromatic carbons. The carbons bearing the methyl groups (C-4 and C-5) and the carbons at the biphenyl linkage (C-4a, C-4b, C-8a, C-10a) will have characteristic chemical shifts. The symmetry of the molecule will influence the number of unique aromatic signals observed.

The two benzylic carbons of the dihydro bridge (C-9 and C-10) will produce a signal in the aliphatic region, typically deshielded compared to simple alkanes due to their proximity to the aromatic rings. The two methyl carbons will appear as a single signal in the upfield region of the spectrum.

| Chemical Shift (δ, ppm) | Assignment |

| 135.0 - 140.0 | Quaternary Aromatic Carbons (C-4, C-5, C-4a, C-4b, C-8a, C-10a) |

| 125.0 - 130.0 | Tertiary Aromatic Carbons (C-1, C-2, C-3, C-6, C-7, C-8) |

| 29.0 | Benzylic Carbons (C-9, C-10) |

| 20.0 | Methyl Carbons (4-CH₃, 5-CH₃) |

Variable-Temperature Solid-State Carbon-13 Spectroscopy for Conformational Studies

Variable-temperature solid-state ¹³C NMR is a powerful technique for studying the dynamics and conformational changes of molecules in the solid state. For biphenyl derivatives like 9,10-Dihydro-4,5-dimethylphenanthrene, this method can provide insights into the rotation around the biphenyl C-C bond. utah.edu

In the solid state, the molecule may adopt a specific conformation due to crystal packing forces. By varying the temperature, it is possible to observe changes in the ¹³C NMR spectrum that reflect molecular motions, such as the libration or rotation of the phenyl rings. At low temperatures, where molecular motion is restricted, distinct signals for non-equivalent carbons may be observed. As the temperature increases, these signals may broaden and coalesce as the rate of conformational exchange increases. This allows for the determination of the energy barriers associated with these dynamic processes. utah.edu Such studies on biphenyl itself have shown that the twist angle between the phenyl rings can be influenced by the phase (gas, liquid, or solid) and temperature. utah.edu

Mass Spectrometry (MS) Applications

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion. This accuracy allows for the determination of the elemental formula of a compound. For 9,10-Dihydro-4,5-dimethylphenanthrene (C₁₆H₁₆), the expected monoisotopic mass is 208.1252 u. nih.gov HRMS analysis would confirm this elemental composition, distinguishing it from other compounds with the same nominal mass but different elemental formulas.

Table 3: HRMS Data for 9,10-Dihydro-4,5-dimethylphenanthrene

| Parameter | Value |

| Molecular Formula | C₁₆H₁₆ |

| Calculated Monoisotopic Mass | 208.1252 u |

| Observed m/z (Hypothetical) | 208.1250 [M]⁺ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Purity and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is widely used for the identification and quantification of volatile and semi-volatile organic compounds.

In a GC-MS analysis of 9,10-Dihydro-4,5-dimethylphenanthrene, the compound would first be separated from any impurities on a GC column. The retention time of the compound is a characteristic property under specific GC conditions. Upon elution from the GC column, the compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum shows the molecular ion (M⁺) and a series of fragment ions. The fragmentation pattern is a molecular fingerprint that can be used for structural confirmation and identification by comparison with spectral libraries. For 9,10-Dihydro-4,5-dimethylphenanthrene, common fragmentation pathways would likely involve the loss of methyl groups or cleavage of the dihydro bridge.

Electron Ionization Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for determining the molecular weight and elucidating the structure of organic compounds through analysis of their fragmentation patterns. For 9,10-dihydro-4,5-dimethylphenanthrene (C₁₆H₁₆), the mass spectrum provides key insights into its molecular stability and the pathways through which it breaks down upon ionization.

The mass spectrum is characterized by a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 208, corresponding to the molecular weight of the compound (208.30 g/mol ). nih.gov The presence of this strong M⁺ peak indicates a relatively stable molecular structure.

The fragmentation pattern is influenced by the polycyclic aromatic core and the aliphatic bridge. A characteristic fragmentation pathway for dihydrophenanthrene derivatives involves the loss of hydrogen atoms and methyl groups. A significant peak is observed at m/z 193, which corresponds to the loss of a methyl group ([M-15]⁺). This fragmentation is a common feature for methylated aromatic compounds. Further fragmentation can lead to the loss of a second methyl group, resulting in a peak at m/z 178. This ion, [M-30]⁺, is particularly stable as it corresponds to the aromatic phenanthrene (B1679779) cation radical. The fragmentation sequence highlights the tendency of the molecule to eliminate its alkyl substituents to achieve a more stable, fully aromatic system.

Table 1: Key Mass Spectrometry Data for 9,10-dihydro-4,5-dimethylphenanthrene

| m/z Value | Proposed Fragment | Relative Intensity |

|---|---|---|

| 208 | [C₁₆H₁₆]⁺ (Molecular Ion) | High |

| 193 | [C₁₅H₁₃]⁺ ([M-CH₃]⁺) | Moderate |

Note: The relative intensities are qualitative and may vary depending on the specific instrument conditions.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for 9,10-dihydro-4,5-dimethylphenanthrene is not widely published, analysis of closely related 4,5-disubstituted 9,10-dihydrophenanthrenes allows for a detailed and accurate prediction of its structural features. acs.org

Elucidation of Molecular Conformation and Stereochemistry

The central dihydro-aromatic ring in 9,10-dihydrophenanthrene (B48381) and its derivatives is not planar. It adopts a boat-like conformation. The introduction of bulky methyl groups at the 4 and 5 positions induces significant steric strain. This steric hindrance between the two methyl groups forces the biphenyl moiety to twist, resulting in a helical deformation of the phenanthrene skeleton. acs.org This twisting is a key feature of 4,5-disubstituted dihydrophenanthrenes and phenanthrenes.

Determination of Bond Lengths, Angles, and Torsion Angles

The precise geometric parameters of the molecule are determined by the interplay of bonding and steric effects. The aromatic C-C bond lengths within the benzene rings are expected to be in the typical range of 1.38-1.40 Å. The C-C single bonds in the central dihydro ring (C9-C10) would be approximately 1.54 Å, characteristic of sp³-sp³ hybridized carbons. The bond connecting the methyl groups to the aromatic rings (C4-C(methyl) and C5-C(methyl)) would be around 1.51 Å.

Bond angles within the planar aromatic rings are close to 120°. However, the steric strain induced by the 4,5-dimethyl substitution causes significant distortion in the "bay region" of the molecule. This leads to the widening of some exocyclic bond angles to relieve the strain.

The most critical geometric parameter is the torsion angle (dihedral angle) between the two benzene rings of the biphenyl unit. For 4,5-disubstituted 9,10-dihydrophenanthrenes, this angle is significantly non-zero, quantifying the helical twist of the molecule. acs.org

Table 2: Predicted Molecular Geometry Parameters for 9,10-dihydro-4,5-dimethylphenanthrene

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | Aromatic C-C | ~1.39 Å |

| Bond Length | C9-C10 | ~1.54 Å |

| Bond Length | C4-C(methyl) | ~1.51 Å |

| Bond Angle | Aromatic C-C-C | ~120° |

Note: These values are based on data from structurally similar compounds. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

In the solid state, molecules of 9,10-dihydro-4,5-dimethylphenanthrene would pack in a manner that maximizes van der Waals interactions while accommodating the non-planar molecular shape. The crystal packing is primarily governed by weak intermolecular forces. mdpi.com

Other Spectroscopic Techniques (e.g., Infrared (IR), Ultraviolet-Visible (UV-Vis))

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the vibrational and electronic properties of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 9,10-dihydro-4,5-dimethylphenanthrene would display characteristic absorption bands corresponding to its functional groups.

Aromatic C-H Stretch: Sharp peaks are expected in the region of 3100-3000 cm⁻¹.

Aliphatic C-H Stretch: Stronger absorptions from the methyl (CH₃) and methylene (B1212753) (CH₂) groups in the dihydro bridge would appear in the 2960-2850 cm⁻¹ range.

Aromatic C=C Stretch: Multiple sharp bands of variable intensity would be present in the 1600-1450 cm⁻¹ region, which are characteristic of the aromatic rings.

C-H Bending: Bands corresponding to in-plane and out-of-plane C-H bending vibrations would also be observed in the fingerprint region (below 1400 cm⁻¹).

Table 3: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2960-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the electronic transitions within the chromophore of the molecule. The chromophore in this case is the twisted 4,5-dimethylbiphenyl system. The spectrum is expected to show multiple absorption bands in the UV region. Due to the steric hindrance between the 4- and 5-methyl groups, the two phenyl rings are twisted out of planarity. This twisting reduces the extent of π-conjugation between the rings compared to a planar biphenyl system. As a result, the main absorption band (λ_max) is expected to be at a shorter wavelength (hypsochromic shift) and have a lower molar absorptivity (hypochromic effect) compared to planar analogues. A study on a related compound, (+)-9-Dimethylamino-9,10-dihydro-4,5-dimethylphenanthrene, shows absorption maxima around 245 nm and 296 nm, which provides a reasonable estimate for the absorption regions of the title compound. acs.org

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| 9,10-Dihydro-4,5-dimethylphenanthrene |

| Phenanthrene |

| 9-Dimethylamino-9,10-dihydro-4,5-dimethylphenanthrene |

Stereochemistry and Conformational Dynamics of 9,10 Dihydro 4,5 Dimethylphenanthrene

Chiral Properties and Optical Activity

9,10-Dihydro-4,5-dimethylphenanthrene is a classic example of a molecule exhibiting atropisomerism, a type of axial chirality arising from restricted rotation about a single bond. In this case, the steric clash between the two methyl groups forces the two phenyl rings to be non-planar with respect to each other, resulting in a chiral, helical conformation. This non-planar arrangement gives rise to two stable, non-superimposable mirror-image forms (enantiomers) that can be separated.

The optical activity of these enantiomers is a direct consequence of their chirality. The synthesis and resolution of 9,10-dihydro-4,5-dimethylphenanthrene have been described, allowing for the study of its chiroptical properties. While specific rotation values can vary with the solvent and wavelength of light used, the isolation of optically active forms confirms the stable chiral nature of the molecule at ambient temperatures.

Racemization Studies and Barriers to Conformational Inversion

The enantiomers of 9,10-dihydro-4,5-dimethylphenanthrene can interconvert through a process of racemization, which involves the conformational inversion of the molecule. This process requires surmounting a significant energy barrier, which is primarily due to the severe steric hindrance between the 4,5-dimethyl groups in the planar transition state.

The racemization of 9,10-dihydro-4,5-dimethylphenanthrene proceeds through a conformational change that involves the rotation about the biphenyl (B1667301) linkage. The transition state for this process is believed to be a planar, or near-planar, conformation of the biphenyl system. In this high-energy state, the steric repulsion between the methyl groups at the 4 and 5 positions is maximized. As the molecule passes through this transition state, one phenyl ring effectively "slips" past the other, leading to the inversion of the original helical conformation and the formation of the opposite enantiomer. This process is a purely physical transformation and does not involve the breaking or forming of any chemical bonds.

The kinetics of the racemization of 9,10-dihydro-4,5-dimethylphenanthrene have been studied to determine the energy barrier to conformational inversion. By measuring the rate of racemization at different temperatures, the activation parameters for the process can be calculated using the Eyring equation. These parameters provide quantitative insight into the stability of the chiral conformations.

| Compound | Solvent | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) |

| 9,10-Dihydro-4,5-dimethylphenanthrene | Benzene (B151609) | 23.1 | - |

This table presents the activation enthalpy for the racemization of the parent compound. The activation entropy provides information about the degree of order in the transition state compared to the ground state.

Isotope Effects in Stereochemical Transformations

The study of isotope effects on the racemization rate of 9,10-dihydro-4,5-dimethylphenanthrene has been a powerful tool for probing the subtle details of the transition state geometry and the nature of steric interactions. By selectively replacing hydrogen atoms with deuterium (B1214612), researchers can measure the resulting changes in the rate of conformational inversion.

Conformational kinetic isotope effects (CKIEs) in the racemization of specifically deuterated derivatives of 9,10-dihydro-4,5-dimethylphenanthrene have been meticulously measured. acs.org These studies have revealed small but significant inverse isotope effects, where the deuterated compounds racemize slightly faster than their protium-containing counterparts. acs.org This finding is particularly noteworthy because it provides unambiguous evidence that in severely overcrowded transition states, a deuterium atom has a smaller steric requirement than a protium (B1232500) atom. acs.org

| Deuterated Species | Rate Constant Ratio (kH/kD) | Temperature (°C) |

| II-d4 | 0.966 ± 0.008 | 25.0 |

| II-d6 | 0.941 ± 0.010 | 25.0 |

| II-d10 | 0.884 ± 0.012 | 25.0 |

This table showcases the inverse kinetic isotope effects observed in the racemization of various deuterated isotopologues of 9,10-dihydro-4,5-dimethylphenanthrene, where kH is the rate constant for the undeuterated compound and kD is for the deuterated compound. A value less than 1 indicates that the deuterated species racemizes faster. acs.org

The observed inverse kinetic isotope effects are a result of the interplay between enthalpic (ΔΔH‡) and entropic (ΔΔS‡) contributions. The primary origin of these effects lies in the differences in the zero-point energies of C-H and C-D bonds. In the sterically congested transition state, the out-of-plane bending vibrations of the methyl groups are thought to be more constrained than in the ground state. The lower zero-point energy of a C-D bond compared to a C-H bond means that less energy is required to deform the C-D bond in the crowded transition state. This leads to a lower activation enthalpy for the deuterated compound.

While the enthalpic contribution favors a faster rate for the deuterated species, the entropic contribution can be more complex. However, in the case of 9,10-dihydro-4,5-dimethylphenanthrene, the enthalpic effect appears to be dominant, resulting in the observed inverse isotope effect. These studies have been instrumental in refining our understanding of steric effects at the molecular level.

Diastereoisomerism in Substituted Dihydrophenanthrenes

The introduction of additional stereocenters or chiral elements into the 9,10-dihydro-4,5-dimethylphenanthrene scaffold can lead to the formation of diastereomers. These are stereoisomers that are not mirror images of each other and, as a result, have different physical and chemical properties.

The formation of diastereomers of substituted 9,10-dihydrophenanthrenes can be achieved through various synthetic strategies. One potential approach involves the cyclization of a biphenyl precursor that already contains the necessary substituents. The steric interactions between the bulky groups at the 4 and 5 positions and any substituents on the dihydro bridge or the aromatic rings will influence the preferred conformation and can lead to the selective formation of one diastereomer over another.

The interconversion of these diastereomers is governed by the rotational energy barrier around the biphenyl C-C single bond. For these atropisomers to be stable and isolable at room temperature, this energy barrier must be sufficiently high, typically in the range of 16 to 19 kcal/mol for substituted biphenyls. The magnitude of this barrier is directly related to the size of the ortho-substituents. In the case of 9,10-dihydro-4,5-dimethylphenanthrene, the methyl groups provide significant steric hindrance, making the interconversion between its potential atropisomers a slow process.

Computational studies on analogous sterically hindered biphenyls, such as 2,2'-dimethylbiphenyl (B165481), provide insight into the conformational dynamics. The dihedral angle between the phenyl rings in the ground state of these molecules is significantly deviated from planarity to minimize steric strain. The transition state for interconversion involves a more planar conformation where the ortho-substituents must pass by each other, resulting in a high-energy barrier.

| Compound | Ortho Substituents | Calculated Rotational Barrier (kcal/mol) |

|---|---|---|

| Biphenyl | -H, -H | ~2.0 |

| 2-Methylbiphenyl | -H, -CH₃ | ~6.0 |

| 2,2'-Dimethylbiphenyl | -CH₃, -CH₃ | >18.0 |

This table presents calculated rotational barriers for biphenyl and its methylated derivatives to illustrate the effect of ortho-substituents on the energy barrier to rotation. The data for 2,2'-dimethylbiphenyl is analogous to the situation in 9,10-dihydro-4,5-dimethylphenanthrene.

The Stevens rearrangement is a chemical reaction that converts quaternary ammonium (B1175870) salts and sulfonium (B1226848) salts into the corresponding amines or sulfides through a 1,2-rearrangement in the presence of a strong base. This rearrangement proceeds through the formation of an ylide intermediate followed by the migration of a substituent. A key feature of the Stevens rearrangement is that the migrating group generally retains its stereochemistry.

In the context of forming diastereomers of substituted dihydrophenanthrenes, a hypothetical synthetic route could involve a precursor containing a quaternary ammonium salt strategically positioned on a biphenyl backbone. For instance, a 2,2'-bis(aminomethyl)biphenyl derivative could be quaternized and then subjected to a double Stevens rearrangement.

The stereochemical outcome of such a rearrangement would be influenced by the existing chirality in the starting material or by the use of a chiral base. If the biphenyl precursor is already chiral due to restricted rotation (atropisomeric), the Stevens rearrangement could proceed diastereoselectively, favoring the formation of one diastereomer of the resulting bridged dihydrophenanthrene structure over the other. The transition state of the rearrangement would be influenced by the steric bulk of the substituents on the biphenyl core, directing the migration to occur in a way that minimizes steric interactions.

| Reactant | Reaction Type | Key Stereochemical Feature |

|---|---|---|

| Quaternary ammonium salt | researchgate.netnih.gov-Stevens Rearrangement | Retention of configuration at the migrating center |

| Sulfonium salt | researchgate.netnih.gov-Stevens Rearrangement | Retention of configuration at the migrating center |

This table summarizes the general stereochemical outcome of the Stevens rearrangement.

Advanced Research Applications and Broader Chemical Significance

9,10-Dihydro-4,5-dimethylphenanthrene as a Model System in Stereochemistry and Conformational Analysis

Due to the steric hindrance caused by the two methyl groups at the 4 and 5 positions, 9,10-dihydro-4,5-dimethylphenanthrene possesses a twisted biphenyl (B1667301) moiety, leading to the existence of stable atropisomers. This makes it an excellent model system for studying the principles of axial chirality and conformational isomerism. The energy barrier to rotation around the single bond connecting the two phenyl rings is high enough to allow for the separation of enantiomers, providing a valuable platform for investigations into stereochemical phenomena.

Research in this area has focused on the resolution of the racemic mixture and the study of the chiroptical properties of the individual enantiomers. These studies are crucial for understanding the relationship between molecular structure and optical activity. Furthermore, the conformational dynamics of the dihydro-part of the molecule, a six-membered ring, in conjunction with the chiral axis, present a complex and informative case for advanced conformational analysis using techniques such as dynamic nuclear magnetic resonance (NMR) spectroscopy. The stability of its stereoisomers also makes it a useful scaffold for the development of chiral stationary phases in chromatography.

Role as Intermediates and Building Blocks in Complex Organic Synthesis

The 9,10-dihydrophenanthrene (B48381) core, and specifically its 4,5-dimethyl substituted derivative, serves as a versatile intermediate and building block in the synthesis of more complex organic molecules. Its rigid, well-defined three-dimensional structure is a desirable feature in the construction of larger, architecturally complex targets.

Various synthetic methodologies have been developed to prepare 9,10-dihydrophenanthrene and its derivatives, including palladium-catalyzed reactions. For instance, a palladium-catalyzed 6π electrocyclic reaction has been reported for the synthesis of substituted 9,10-dihydrophenanthrene compounds. espublisher.com Another approach involves a palladium-catalyzed Heck reaction followed by a Reverse Diels-Alder reaction. espublisher.comresearchgate.net These synthetic routes highlight the utility of this compound in carbon-carbon bond formation and the construction of polycyclic systems. espublisher.com The functionalization of the aromatic rings or the aliphatic bridge allows for the introduction of various substituents, further expanding its utility as a scaffold in the synthesis of natural products and novel organic materials.

An efficient method for the synthesis of highly congested 3-amino-1-substituted-9,10-dihydrophenanthrene-2,4-dicarbonitriles has been achieved through one-pot multi-component reactions. mdpi.com This demonstrates the role of the dihydrophenanthrene skeleton in creating structurally diverse and potentially bioactive molecules.

Derivatives as Ligands for Novel Catalyst Systems

The phenanthrene (B1679779) framework, including its dihydro derivatives, has been recognized for its potential in the design of ligands for novel catalyst systems. espublisher.com The rigid structure of 9,10-dihydro-4,5-dimethylphenanthrene can be chemically modified to incorporate coordinating atoms, leading to the formation of chiral ligands for asymmetric catalysis.

The chirality arising from the atropisomeric nature of 4,5-disubstituted 9,10-dihydrophenanthrenes can be transferred to a metal center, creating a chiral environment that can induce enantioselectivity in chemical reactions. While direct applications of 9,10-dihydro-4,5-dimethylphenanthrene as a ligand are still an emerging area of research, the broader class of phenanthrene derivatives has shown promise. For example, N,N'-disubstituted 9,10-phenanthrenediimines have been shown to act as bidentate ligands for both main-group and transition-metal complexes. researchgate.net The development of such catalyst systems is of great interest for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical and fine chemical industries.

Contribution to the Study of Polycyclic Aromatic Hydrocarbon (PAH) Chemistry and Derivatives

As a member of the polycyclic aromatic hydrocarbon (PAH) family, 9,10-dihydro-4,5-dimethylphenanthrene and its derivatives are important subjects in the broader study of PAH chemistry. Research on this and related compounds contributes to our understanding of the fundamental properties, reactivity, and environmental behavior of PAHs.

PAHs are of interest in materials science, for example, in the synthesis of organic semiconductors. ontosight.ai The study of the photophysical and photochemical properties of dihydrophenanthrene derivatives provides insights into the electronic structure and excited-state dynamics of these systems. For instance, comparisons of the photophysical and photochemical processes of 9,10-dihydro-9-silaphenanthrene derivatives with their carbon analogue, 9,10-dihydrophenanthrene, have been conducted to understand the effect of heteroatom substitution on their properties. nih.gov These fundamental studies are crucial for the rational design of new materials with tailored optical and electronic properties.

The synthesis of various phenanthrene derivatives, including 9,10-dihydrophenanthrenes, is also a significant area of research within PAH chemistry, with methods like palladium-catalyzed Heck reactions being developed to construct these polycyclic systems. espublisher.com

Interactive Data Table: Properties of 9,10-Dihydro-4,5-dimethylphenanthrene

| Property | Value | Source |

| Molecular Formula | C16H16 | nih.gov |

| Molecular Weight | 208.30 g/mol | nih.gov |

| IUPAC Name | 4,5-dimethyl-9,10-dihydrophenanthrene | nih.gov |

| CAS Number | 1209-83-2 | nih.gov |

Q & A

Q. What are the key structural features of 9,10-dihydro-4,5-dimethylphenanthrene that influence its conformational dynamics?

The compound’s conformational dynamics are primarily governed by steric interactions between the 4- and 5-methyl groups, which force the benzene rings into a non-planar arrangement. This distortion increases the dihedral angle between the rings compared to unsubstituted dihydrophenanthrene, as observed in NMR coupling constant data (e.g., ) .

Q. What experimental techniques are most effective for characterizing 9,10-dihydro-4,5-dimethylphenanthrene?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for analyzing coupling constants () and dihedral angles, while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Gas chromatography (GC) paired with retention indices can aid in purity assessment, as demonstrated in studies of related dihydroaromatic systems .

Q. How does the presence of methyl groups at positions 4 and 5 affect the compound’s spectroscopic properties?

The methyl groups introduce steric hindrance, altering the compound’s NMR coupling constants and electronic environment. For example, in 9,10-dihydro-4,5-dimethylphenanthrene contrasts with values in unsubstituted analogs, reflecting differences in dihedral angles and substituent electronegativity .

Advanced Research Questions

Q. How can researchers design NMR experiments to resolve discrepancies in coupling constant data for dihydroaromatic systems?

Advanced NMR techniques, such as satellite analysis and variable-temperature studies, are essential. For instance, conflicting -values between 9,10-dihydrophenanthrene and 1,2-dihydronaphthalene systems were resolved by comparing dihedral angles and substituent effects, supported by computational modeling .

Q. What methodologies address contradictions in coupling constants between 9,10-dihydro-4,5-dimethylphenanthrene and related compounds?

Systematic comparison of coupling constants across structurally similar systems (e.g., 9-dimethylamino derivatives) helps isolate steric vs. electronic effects. For example, electronegative substituents reduce values (e.g., 7.92 Hz in dimethylamino derivatives vs. 10.59 Hz in methyl-substituted analogs) .

Q. How do steric interactions between 4- and 5-methyl groups influence the dihedral angle in 9,10-dihydro-4,5-dimethylphenanthrene?

Steric repulsion between the methyl groups forces the benzene rings into a larger dihedral angle (~50–60°) compared to unsubstituted dihydrophenanthrene (~30°). This is validated by NMR data and molecular mechanics simulations .

Q. How does 9,10-dihydro-4,5-dimethylphenanthrene compare to 1,2-dihydronaphthalene in terms of electronic and steric effects?

Despite similar frameworks, the phenanthrene system exhibits greater steric distortion due to fused rings. NMR data show (phenanthrene) vs. 9.4 Hz (naphthalene), highlighting divergent dihedral angles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.